3-(dimethylamino)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

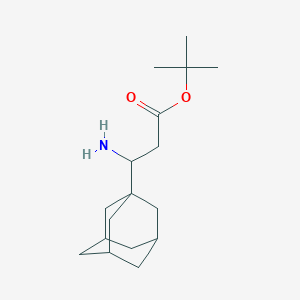

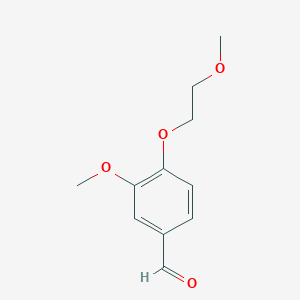

The compound “3-(dimethylamino)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a dimethylamino group, and a phenyl-pyrazolyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it could be synthesized through a series of reactions involving the corresponding benzoyl chloride, dimethylamine, and the appropriate phenyl-pyrazolyl ethylamine .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzamide group would contribute to the rigidity of the molecule, while the dimethylamino and phenyl-pyrazolyl groups could potentially participate in various types of intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would be expected to be quite diverse due to the presence of several different functional groups. The benzamide group could potentially undergo hydrolysis under acidic or basic conditions, while the dimethylamino group could potentially participate in various types of nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the benzamide, dimethylamino, and phenyl-pyrazolyl groups. For example, the compound is likely to be relatively polar due to the presence of the benzamide and dimethylamino groups, which could influence its solubility in various solvents .Applications De Recherche Scientifique

Synthesis and Chemical Behavior

Synthesis of Novel Derivatives : The synthesis of novel pyrazolopyrimidine, triazolopyrimidine, pyridopyrimidine, and triazine derivatives incorporating thiazolobenzimidazole moieties has been explored. These compounds, including derivatives of the base compound, show moderate effects against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Microwave-assisted Synthesis : Microwave-assisted synthesis techniques have been used to create pyrazolopyridine derivatives, which have shown significant antioxidant, antitumor, and antimicrobial activities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Cytotoxic and Antitumor Activities

Cytotoxic Activity of Carboxamide Derivatives : Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for growth inhibitory properties against various cancer cell lines. These compounds have shown potent cytotoxicity, with some having IC(50) values less than 10 nM (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Anticancer Derivatives of Pyrazoloacridine and Indoloacridine : Pyrazoloacridine derivatives were prepared and showed considerable cytotoxicity in various cell lines. The study indicates potential applications in cancer therapy (Bu, Chen, Deady, & Denny, 2002).

Antimicrobial and Biological Activities

Antimicrobial Activities of New Derivatives : New thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, related to the base compound, have been synthesized and evaluated for antimicrobial properties. Some of these compounds exhibited promising activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Biological Evaluation of Benzamide Derivatives : A series of benzamide derivatives were synthesized and tested for their biological activities, including against human recombinant alkaline phosphatase and ecto-5′-nucleotidases. These compounds possess potential for applications in medicinal chemistry (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).

Orientations Futures

The compound “3-(dimethylamino)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide” could potentially be of interest in a variety of research areas due to its complex structure and the presence of several different functional groups. Future research could explore its synthesis, properties, and potential applications in more detail .

Propriétés

IUPAC Name |

3-(dimethylamino)-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-23(2)19-10-6-9-17(13-19)20(25)21-11-12-24-15-18(14-22-24)16-7-4-3-5-8-16/h3-10,13-15H,11-12H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIMTXANSNQKFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(dimethylamino)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2576673.png)

![N-(3,4-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2576677.png)

![N'-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2576679.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2576680.png)

![3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2576681.png)

![N-[2-(5-Oxopyrrolidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2576684.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)